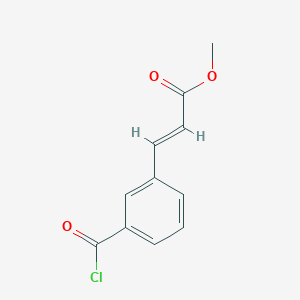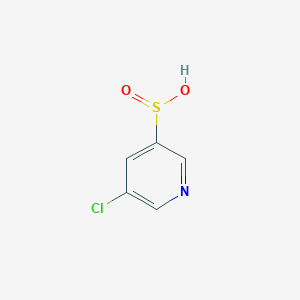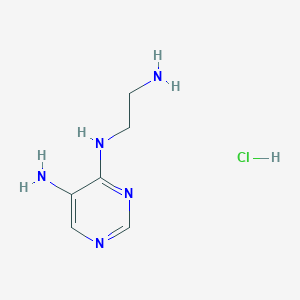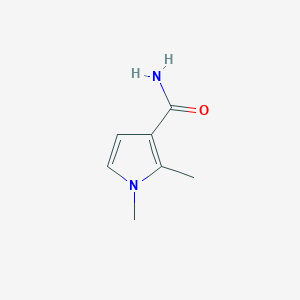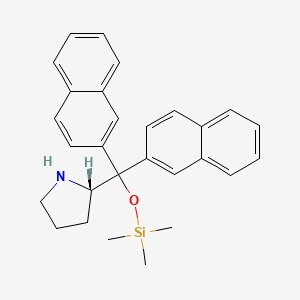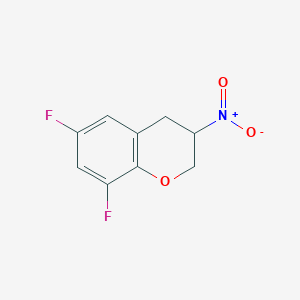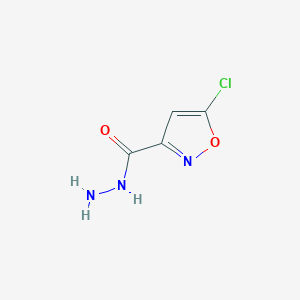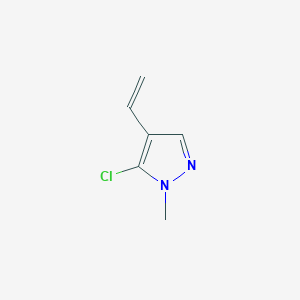
5-Chloro-1-methyl-4-vinyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methyl-4-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. Finally, the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-1-methyl-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Pyrazole oxides.
Reduction: 5-Chloro-1-methyl-4-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
5-Chloro-1-methyl-4-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic and optical properties
作用机制
The mechanism of action of 5-Chloro-1-methyl-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Chloro-1-methyl-4-vinyl-1H-pyrazole is unique due to the presence of both a chlorine atom and a vinyl group on the pyrazole ring. This combination of substituents imparts specific chemical reactivity and potential biological activities that distinguish it from other pyrazole derivatives .
属性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC 名称 |
5-chloro-4-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C6H7ClN2/c1-3-5-4-8-9(2)6(5)7/h3-4H,1H2,2H3 |
InChI 键 |
IWXISUMACAFXCA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


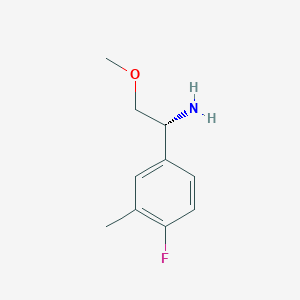
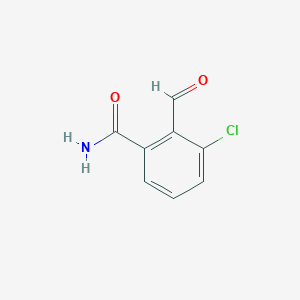
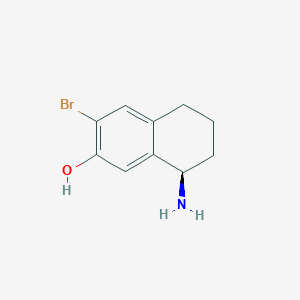
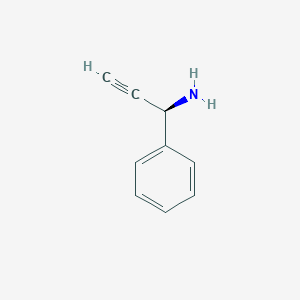
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)
